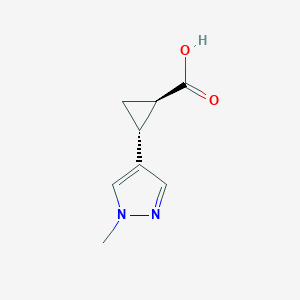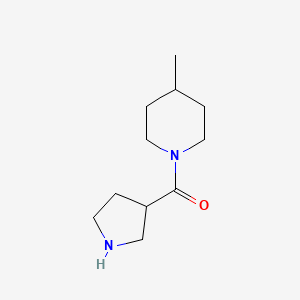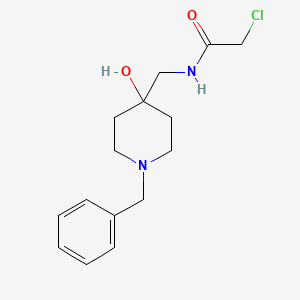
N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide
Overview
Description
Scientific Research Applications
Antimicrobial Agent
The structure of N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide suggests it could serve as a scaffold for developing new antimicrobial agents. Its benzyl and hydroxypiperidinyl groups are similar to those found in compounds with known antibacterial and antifungal properties . Research could explore its efficacy against a range of pathogenic microorganisms.
Anti-inflammatory Properties
Compounds with a piperidine backbone, such as this one, have been associated with anti-inflammatory activities. This application is particularly relevant in the development of treatments for chronic inflammatory diseases . Further investigation into the specific mechanisms of action could lead to new anti-inflammatory medications.
Antitumor Activity
The presence of a hydroxypiperidinyl moiety in the compound’s structure is indicative of potential antitumor properties. Studies could focus on its ability to inhibit cancer cell growth and induce apoptosis in various cancer cell lines .
Neuroprotective Effects
Given the neuroactive potential of piperidine derivatives, N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide may have applications in protecting neuronal cells against neurotoxicity. This could be particularly useful in research on neurodegenerative diseases .
Analgesic Applications
The compound’s structural similarity to known analgesics suggests it could be used in pain management research. Its efficacy as an analgesic could be assessed in models of acute and chronic pain .
Enzyme Inhibition
Enzyme inhibitors are crucial in understanding metabolic pathways and developing drugs. The specific structure of this compound, particularly the chloroacetamide group, could interact with certain enzymes, making it a candidate for studies on enzyme inhibition .
properties
IUPAC Name |
N-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-2-chloroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O2/c16-10-14(19)17-12-15(20)6-8-18(9-7-15)11-13-4-2-1-3-5-13/h1-5,20H,6-12H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHCIQOLNNSELU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CNC(=O)CCl)O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680545 | |
| Record name | N-[(1-Benzyl-4-hydroxypiperidin-4-yl)methyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-benzyl-4-hydroxypiperidin-4-yl)methyl)-2-chloroacetamide | |
CAS RN |
1169699-63-1 | |
| Record name | N-[(1-Benzyl-4-hydroxypiperidin-4-yl)methyl]-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20680545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1454490.png)

![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)
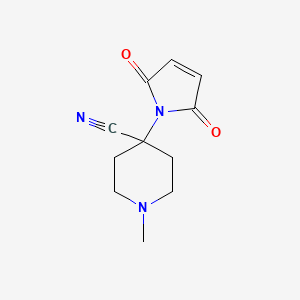
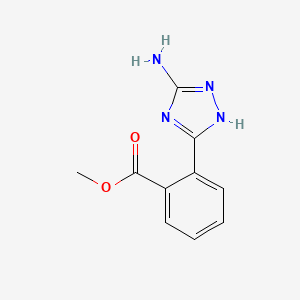

![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)
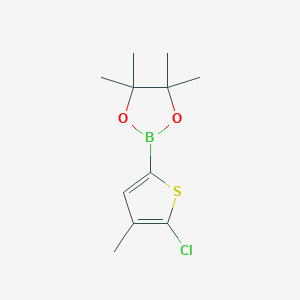
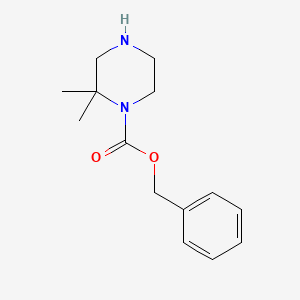

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)
